molecular formula C11H12N4O3 B6420266 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326904-75-9

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

Cat. No.: B6420266
CAS No.: 1326904-75-9
M. Wt: 248.24 g/mol
InChI Key: DTBFIFIDXZTXBJ-UHFFFAOYSA-N
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Description

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The methoxyphenyl group attached to the oxadiazole ring enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. For example, the reaction of 3-methoxybenzohydrazide with acetic anhydride can yield the desired oxadiazole ring.

    Acetohydrazide formation: The oxadiazole derivative is then reacted with hydrazine hydrate to form the acetohydrazide group. .

Chemical Reactions Analysis

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-17-8-4-2-3-7(5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBFIFIDXZTXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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